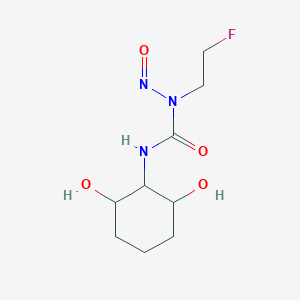
3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-urea is a synthetic organic compound that features a cyclohexyl ring substituted with hydroxyl groups, a fluoroethyl group, and a nitroso-urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-urea typically involves multiple steps:
Formation of the cyclohexyl ring: Starting from a suitable cyclohexane derivative, hydroxyl groups are introduced at the 2 and 6 positions through hydroxylation reactions.
Introduction of the fluoroethyl group: This can be achieved via nucleophilic substitution reactions where a fluoroethyl halide reacts with the cyclohexyl derivative.
Formation of the nitroso-urea moiety: This step involves the reaction of the intermediate with nitrosating agents under controlled conditions to form the nitroso-urea group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, specific solvents, and temperature control to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups on the cyclohexyl ring can undergo oxidation to form ketones or carboxylic acids.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can react with the fluoroethyl group under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-urea may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving nitroso compounds.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitroso group could play a role in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dihydroxycyclohexyl)-1-(2-chloroethyl)-1-nitroso-urea: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
3-(2,6-Dihydroxycyclohexyl)-1-(2-bromoethyl)-1-nitroso-urea: Similar structure but with a bromoethyl group.
Uniqueness
The presence of the fluoroethyl group in 3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-urea may confer unique properties such as increased metabolic stability or altered reactivity compared to its chloroethyl or bromoethyl analogs.
Properties
CAS No. |
91390-36-2 |
|---|---|
Molecular Formula |
C9H16FN3O4 |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
3-(2,6-dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H16FN3O4/c10-4-5-13(12-17)9(16)11-8-6(14)2-1-3-7(8)15/h6-8,14-15H,1-5H2,(H,11,16) |
InChI Key |
RLAKMEUDNKICOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1)O)NC(=O)N(CCF)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















